6-(4-ethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(4-ETHYLPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-(4-ETHYLPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves multiple steps. One common method includes the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions. This is followed by de-Boc and cyclization reactions to form the corresponding dihydropyrimidine-2,4-dione derivatives . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using various reagents and catalysts
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is widely applied in forming carbon-carbon bonds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-ETHYLPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
- 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
- 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23N3O2/c1-5-16-8-12-18(13-9-16)26-14-19-20(22(27)25(4)23(28)24(19)3)21(26)17-10-6-15(2)7-11-17/h6-14H,5H2,1-4H3 |
InChI Key |
RJXKCXVVPDCNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C3C(=C2C4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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